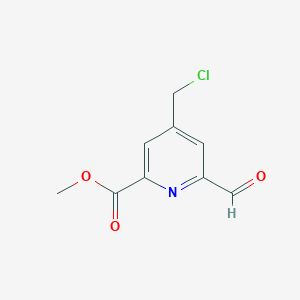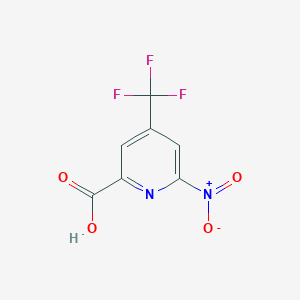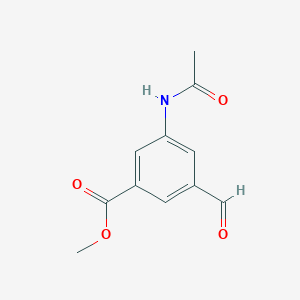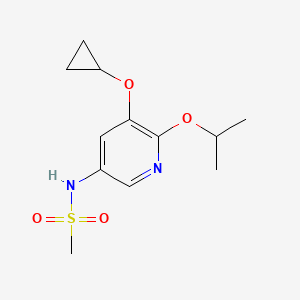
Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a formyl group at the 6-position, and a carboxylate ester at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the chloromethylation of a pyridine derivative followed by formylation and esterification reactions. The reaction conditions often involve the use of catalysts such as zinc chloride and reagents like formaldehyde and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of 4-(carboxymethyl)-6-formylpyridine-2-carboxylate.
Reduction: Formation of 4-(chloromethyl)-6-hydroxymethylpyridine-2-carboxylate.
Substitution: Formation of 4-(aminomethyl)-6-formylpyridine-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The formyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(bromomethyl)-6-formylpyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-(hydroxymethyl)-6-formylpyridine-2-carboxylate: Contains a hydroxymethyl group instead of chloromethyl.
Methyl 4-(aminomethyl)-6-formylpyridine-2-carboxylate: Contains an aminomethyl group instead of chloromethyl.
Uniqueness: Methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable intermediate in organic synthesis and a candidate for developing biologically active compounds.
Eigenschaften
Molekularformel |
C9H8ClNO3 |
|---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
methyl 4-(chloromethyl)-6-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)8-3-6(4-10)2-7(5-12)11-8/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
LDFCIKQNTBBVJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)






![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)




